molecular formula C16H12Cl2N4OS B14000568 2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one

2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one

Cat. No.: B14000568
M. Wt: 379.3 g/mol
InChI Key: XEBFYBVTEFRKHU-UHFFFAOYSA-N
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Description

2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one is a complex organic compound that features a combination of pyridyl, triazolyl, and phenylethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloro-4-pyridyl)-2-propanol
  • 4-(2,6-Dichloro-4-pyrimidyl)morpholine
  • 2-(5,6-Dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol

Uniqueness

2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

2-[[5-(2,6-dichloropyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C16H12Cl2N4OS/c1-22-15(11-7-13(17)19-14(18)8-11)20-21-16(22)24-9-12(23)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

XEBFYBVTEFRKHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC(=NC(=C3)Cl)Cl

Origin of Product

United States

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